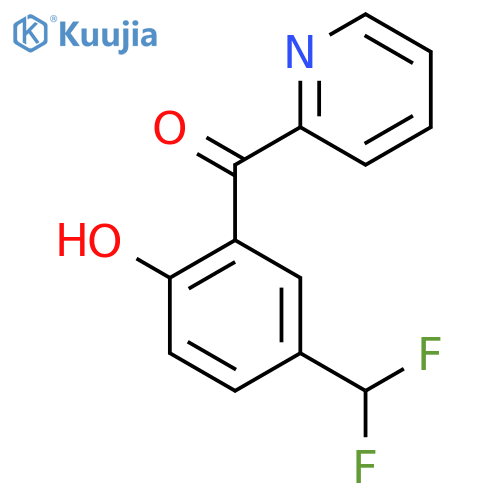

Cas no 1261468-30-7 (2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine)

2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine

-

- インチ: 1S/C13H9F2NO2/c14-13(15)8-4-5-11(17)9(7-8)12(18)10-3-1-2-6-16-10/h1-7,13,17H

- InChIKey: JSWXWLRDFVWLFX-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=C(C(C2C=CC=CN=2)=O)C=1)O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 299

- トポロジー分子極性表面積: 50.2

- 疎水性パラメータ計算基準値(XlogP): 3.3

2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013005444-500mg |

2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine |

1261468-30-7 | 97% | 500mg |

$798.70 | 2023-09-03 | |

| Alichem | A013005444-1g |

2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine |

1261468-30-7 | 97% | 1g |

$1579.40 | 2023-09-03 | |

| Alichem | A013005444-250mg |

2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine |

1261468-30-7 | 97% | 250mg |

$484.80 | 2023-09-03 |

2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine 関連文献

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

Related Articles

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridineに関する追加情報

Introduction to 2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine (CAS No. 1261468-30-7) in Modern Chemical Biology and Medicinal Chemistry

2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine, identified by the chemical identifier CAS No. 1261468-30-7, represents a significant compound in the realm of chemical biology and medicinal chemistry. This heterocyclic derivative has garnered attention due to its structural complexity and potential pharmacological applications. The presence of both pyridine and benzoyl moieties, coupled with the unique substitution pattern featuring a difluoromethyl group and a hydroxybenzoyl moiety, endows this compound with distinct chemical properties that make it a promising candidate for further investigation.

The difluoromethyl group is a well-documented pharmacophore in drug discovery, known for its ability to enhance metabolic stability, improve binding affinity, and modulate electronic properties of molecules. This substitution pattern has been extensively explored in the development of small-molecule inhibitors targeting various biological pathways. In contrast, the hydroxybenzoyl moiety contributes to hydrophilicity and can participate in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. The pyridine ring, a common scaffold in medicinal chemistry, often serves as an anchor point for binding to biological targets such as enzymes and receptors.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel bioactive compounds like 2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine. These methodologies have enabled researchers to predict potential interactions between this compound and biological targets with high precision. For instance, molecular docking studies have suggested that this molecule may exhibit inhibitory activity against certain kinases and proteases, which are implicated in various diseases including cancer and inflammatory disorders.

The structural features of 2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine also make it an attractive candidate for further derivatization and optimization. By modifying the substitution patterns or introducing additional functional groups, chemists can fine-tune its pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties. Such modifications are essential for advancing from an initial hit compound to a lead candidate suitable for clinical development.

In the context of drug discovery pipelines, compounds like 2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine play a pivotal role in identifying new therapeutic agents. The integration of structure-based drug design with machine learning algorithms has accelerated the process of identifying promising candidates for further preclinical evaluation. This compound’s unique structural features align well with current trends in medicinal chemistry, where multi-target interactions and modularity are key considerations.

Moreover, the synthesis of 2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine presents an interesting challenge for synthetic chemists due to its complex architecture. The synthesis involves multiple steps, including condensation reactions, functional group transformations, and purification processes. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the core framework efficiently. These methodologies not only improve yield but also enable the introduction of diverse structural motifs into the molecule.

The potential applications of 2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine extend beyond traditional therapeutic areas. Researchers are exploring its utility in agrochemicals and material science due to its structural versatility. For example, derivatives of this compound may exhibit herbicidal or fungicidal properties when incorporated into novel formulations designed for crop protection.

As our understanding of biological pathways continues to evolve, compounds like 2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine will undoubtedly play a crucial role in addressing unmet medical needs. The integration of interdisciplinary approaches—combining organic synthesis, computational modeling, and biological assays—will be essential for unlocking their full potential. Future studies should focus on elucidating their mechanism of action and evaluating their efficacy in preclinical models to pave the way for clinical translation.

1261468-30-7 (2-(5-(Difluoromethyl)-2-hydroxybenzoyl)pyridine) 関連製品

- 1804937-84-5(Methyl 6-methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate)

- 1469076-39-8(1-Amino-4-ethyl-2-methylhexan-3-ol)

- 1251032-53-7(2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid)

- 1823915-03-2(Ethyl 6-(Ethylamino)pyridazine-3-carboxylate)

- 1261792-08-8(3-Cyano-5-methoxymandelic acid)

- 1247625-79-1(3-(1,3-thiazol-2-yloxy)benzoic acid)

- 1805316-03-3(2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde)

- 2680532-07-2(2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid)

- 16496-99-4(Leelamine hydrochloride)

- 6921-27-3(Propargyl Ether)